molecular formula C15H16N2O4S B405162 N'-(4-methoxyphenyl)sulfonyl-2-methylbenzohydrazide

N'-(4-methoxyphenyl)sulfonyl-2-methylbenzohydrazide

Cat. No.: B405162
M. Wt: 320.4g/mol
InChI Key: BCSUDMIRTCAIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide is a synthetic organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.36 g/mol It is known for its unique chemical structure, which includes a methoxy group, a methylbenzoyl group, and a benzenesulfonohydrazide moiety

Preparation Methods

The synthesis of 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide typically involves the reaction of 4-methoxybenzenesulfonylhydrazide with 2-methylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonohydrazide groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide is not fully understood. it is believed to exert its antibacterial and antifungal activities by inhibiting the growth of microorganisms. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and caspase-9, leading to programmed cell death.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide include:

    4-ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide: This compound has similar structural features but with an ethoxy group instead of a methoxy group.

    4-methoxy-N’-(2-chlorobenzoyl)benzenesulfonohydrazide:

The uniqueness of 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4g/mol

IUPAC Name

N'-(4-methoxyphenyl)sulfonyl-2-methylbenzohydrazide

InChI

InChI=1S/C15H16N2O4S/c1-11-5-3-4-6-14(11)15(18)16-17-22(19,20)13-9-7-12(21-2)8-10-13/h3-10,17H,1-2H3,(H,16,18)

InChI Key

BCSUDMIRTCAIEG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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